molecular formula C29H27F2N7O5S B1679264 Relugolix CAS No. 737789-87-6

Relugolix

Cat. No. B1679264
M. Wt: 623.6 g/mol
InChI Key: AOMXMOCNKJTRQP-UHFFFAOYSA-N
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Description

Relugolix, sold under the brand names Orgovyx and Relumina among others, is a gonadotropin-releasing hormone antagonist (GnRH receptor antagonist) medication. It is used in the treatment of prostate cancer in men and uterine fibroids in women . It is an orally active nonpeptide compound .


Molecular Structure Analysis

Relugolix has a complex molecular structure. Its IUPAC name is 1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea . Techniques for characterizing crystal and amorphous forms include but are not limited to differential scanning calorimetry (DSC), thermal gravimetric analysis (TGA), dynamic vapor sorption (DVS), X-ray powder diffractometry (XRPD), single crystal X-ray diffraction (SCXRD), proton nuclear magnetic resonance ('H-NMR), Fourier transform infrared spectroscopy (FTIR Spectroscopy), and Optical Microscopy .


Chemical Reactions Analysis

Relugolix is metabolized by the CYP3A subfamily of P450 enzymes, while minorly metabolized by CYP2C8 . The Cmax and AUC of orally-administered relugolix increase proportionally following single doses .


Physical And Chemical Properties Analysis

Relugolix is a small molecule with a molar mass of 623.64 g·mol−1 . The Cmax and AUC of orally-administered relugolix increase proportionally following single doses .

Scientific Research Applications

Uterine Fibroids

  • Treatment for Uterine Fibroids Symptoms : Relugolix has been approved for treating symptoms associated with uterine fibroids, showing significant milestones in its development and effectiveness (Markham, 2019).
  • Phase 2 Study on Heavy Menstrual Bleeding : A phase 2 study explored the ability of Relugolix to decrease heavy menstrual bleeding associated with uterine fibroids, demonstrating its potential therapeutic benefits (Hoshiai et al., 2017).

Prostate Cancer

  • First Oral Treatment for Prostate Cancer : Relugolix is the first orally-administered GnRH receptor antagonist approved for treating advanced prostate cancer, providing a less burdensome therapeutic option compared to similar therapies requiring subcutaneous administration (Bavaskar & Bhurat, 2021).
  • Effectiveness in Testosterone Suppression : Relugolix demonstrates rapid and sustained suppression of testosterone levels, which is superior to leuprolide, with a lower risk of major adverse cardiovascular events (Shore et al., 2020).

Endometriosis

  • Treatment for Endometriosis-Associated Pain : Relugolix has been evaluated for safety and efficacy over 24 weeks in women with endometriosis-associated pain, showing similar pain reduction to leuprorelin and a dose-dependent loss in bone mineral density due to an induced hypoestrogenic state (Osuga et al., 2021).

Pharmacokinetics and Safety

  • Pharmacokinetic/Pharmacodynamic Modeling : Studies have developed models to characterize Relugolix exposure and its relationship to testosterone concentrations, confirming the recommended dosing regimen for advanced prostate cancer patients (Lee et al., 2022).
  • Real-World Experience and Safety : Real-world data show that Relugolix is well-tolerated with good compliance, though financial toxicity remains a significant barrier for some patients (Kasparian et al., 2023).

Other Applications

  • Use in Combination Therapy : Relugolix has been effectively used in combination with traditional Japanese Kampo therapy for treating adenomyosis with leiomyoma, providing a novel approach for managing menopausal symptoms induced by Relugolix (Sasamori et al., 2021).

Future Directions

Relugolix presents a valuable treatment option for men with advanced prostate cancer where androgen deprivation therapy is indicated . It has also been studied in the symptomatic treatment of endometriosis . The cost was a major reason for patients not initiating and for discontinuing therapy . Future research may focus on reducing the cost and improving the accessibility of this medication .

properties

IUPAC Name

1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F2N7O5S/c1-36(2)14-19-24-26(39)38(22-12-13-23(42-3)34-33-22)29(41)37(15-18-20(30)6-5-7-21(18)31)27(24)44-25(19)16-8-10-17(11-9-16)32-28(40)35-43-4/h5-13H,14-15H2,1-4H3,(H2,32,35,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMXMOCNKJTRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F2N7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40224167
Record name TAK 385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The pathogenesis and progression of prostate cancer appear driven, at least in part, by the effects of testosterone. Androgen deprivation has been demonstrated to result in cell death and tumor regression in many well-differentiated prostate cancer cell lines - for this reason, androgen deprivation therapy (ADT) has become a standard in the treatment of prostate cancer, particularly in advanced disease. Testosterone production in males is carried out in the Leydig cells of testes and is stimulated by luteinizing hormone (LH), which itself is produced in the pituitary gland following the binding of gonadotropin-releasing hormone (GnRH) to corresponding GnRH receptors. Relugolix is a competitive antagonist of these GnRH receptors, thereby decreasing the release of LH and, ultimately, testosterone.
Record name Relugolix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11853
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Relugolix

CAS RN

737789-87-6
Record name N-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[(dimethylamino)methyl]-1,2,3,4-tetrahydro-3-(6-methoxy-3-pyridazinyl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-N′-methoxyurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737789-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Relugolix [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Relugolix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11853
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TAK 385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-{1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4- tetrahydrothieno[2,3-d]pyrimidin-6-yl}phenyl)-Nâ??-methoxyurea
Source European Chemicals Agency (ECHA)
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Record name RELUGOLIX
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,970
Citations
ND Shore, F Saad, MS Cookson… - … England Journal of …, 2020 - Mass Medical Soc
… of relugolix (P<0.001 for superiority). All other key secondary end points showed superiority of relugolix … of testosterone on day 4 was 56.0% with relugolix and 0% with leuprolide. In the …
Number of citations: 310 www.nejm.org
RS Motlagh, M Abufaraj, K Mori, A Aydh… - European urology …, 2022 - Elsevier
Context Degarelix is associated with high rates of injection site reaction. The US Food and Drug Administration approved relugolix, an oral gonadotropin-releasing hormone (GnRH) …
Number of citations: 9 www.sciencedirect.com
LC Giudice, S As-Sanie, JCA Ferreira, CM Becker… - The Lancet, 2022 - thelancet.com
… Women received (1:1:1) once-daily oral placebo, relugolix combination therapy (relugolix … , or delayed relugolix combination therapy (relugolix 40 mg monotherapy followed by relugolix …
Number of citations: 41 www.thelancet.com
Y Osuga, Y Seki, M Tanimoto… - BMC …, 2021 - bmcwomenshealth.biomedcentral …
… safety of relugolix over 24 weeks … relugolix phase 2 study continued to receive relugolix (10 mg, 20 mg, or 40 mg), placebo, or leuprorelin (3.75 mg) for an additional 12 weeks. Relugolix …
Number of citations: 13 bmcwomenshealth.biomedcentral.com
DP Dearnaley, DR Saltzstein, JE Sylvester, L Karsh… - European Urology, 2020 - Elsevier
… relugolix and 89% and 68% with degarelix for 1.73 and 0.7 nmol/l thresholds, respectively. Median time to castration in the relugolix … , 52% of men on relugolix and 16% on degarelix …
Number of citations: 46 www.sciencedirect.com
T Harada, Y Osuga, Y Suzuki, M Fujisawa, M Fukui… - Fertility and …, 2022 - Elsevier
… Relugolix no fue inferior a LEU en el tratamiento del dolor pélvico asociado a endometriosis. Los perfiles de seguridad de ambos medicamentos fueron comparables, a pesar de que …
Number of citations: 16 www.sciencedirect.com
J De La Cerda, C Dunshee, L Gervasi, P Sieber… - Targeted Oncology, 2023 - Springer
… Relugolix does not inhibit CYP3A and although relugolix is a slight CYP3A inducer, no … use with relugolix [1]. Conversely, abiraterone is an inhibitor of CYP2D6, for which relugolix is not …
Number of citations: 2 link.springer.com
DE Spratt, N Shore, A Bossi… - International Journal of …, 2020 - redjournal.org
… Relugolix met the primary endpoint … in the relugolix vs leuprolide arms, respectively. T recovery 90 days after completion of 48 weeks of ADT was significantly more rapid with relugolix (…
Number of citations: 2 www.redjournal.org
Y Osuga, K Enya, K Kudou, M Tanimoto… - Obstetrics & …, 2019 - journals.lww.com
… score was 254.3 in the relugolix group and 263.7 in the … relugolix group and 83.1% in the leuprorelin group, demonstrating noninferiority of relugolix compared with leuprorelin (relugolix…
Number of citations: 88 journals.lww.com
J De La Cerda, E Migoya, B Brown, S Lu, F Zohren… - 2022 - ascopubs.org
… Relugolix (120 mg) is an oral non-peptide GnRH receptor antagonist approved in the US for the treatment of aPC. In the phase 3 study, relugolix maintained suppression of testosterone …
Number of citations: 1 ascopubs.org

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